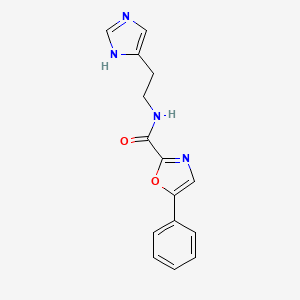

N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide

CAS No.: 1798538-75-6

Cat. No.: VC4372637

Molecular Formula: C15H14N4O2

Molecular Weight: 282.303

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798538-75-6 |

|---|---|

| Molecular Formula | C15H14N4O2 |

| Molecular Weight | 282.303 |

| IUPAC Name | N-[2-(1H-imidazol-5-yl)ethyl]-5-phenyl-1,3-oxazole-2-carboxamide |

| Standard InChI | InChI=1S/C15H14N4O2/c20-14(17-7-6-12-8-16-10-19-12)15-18-9-13(21-15)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,16,19)(H,17,20) |

| Standard InChI Key | WKXDQBWFVHMQQI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCCC3=CN=CN3 |

Introduction

N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide is a synthetic organic compound characterized by its unique structural features, which include an imidazole ring and an oxazole moiety. This compound belongs to a class of amides and is notable for its potential biological activities and applications in medicinal chemistry. The imidazole group is known for its role in various biological processes, while the oxazole ring contributes to the compound's chemical stability and reactivity.

Structural Features

-

Imidazole Ring: Known for its biological activity, often involved in interactions with enzymes and receptors.

-

Oxazole Ring: Contributes to the compound's stability and reactivity, often found in compounds with pharmaceutical potential.

-

Phenyl Group: Enhances the compound's lipophilicity, which can influence its bioavailability and interaction with biological targets.

Biological Activities and Potential Applications

Compounds with imidazole and oxazole moieties are often investigated for their anti-inflammatory, antimicrobial, and anticancer properties. While specific biological activities of N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide have not been extensively documented, its structural features suggest potential therapeutic applications.

Potential Therapeutic Targets

-

Enzyme Inhibition: The imidazole ring may interact with enzymes, potentially inhibiting their activity.

-

Cellular Pathways: The oxazole moiety could influence cellular signaling pathways, affecting cell growth or survival.

-

Protein Binding: The compound may bind to specific proteins, modulating their function.

Future Research Directions

-

In Vitro Studies: Investigate the compound's activity against various cell lines to assess its anticancer potential.

-

In Vivo Studies: Conduct animal studies to evaluate the compound's efficacy and safety in a biological system.

-

Structure-Activity Relationship (SAR) Studies: Modify the compound's structure to enhance its biological activity and reduce potential side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume